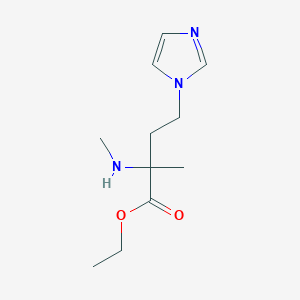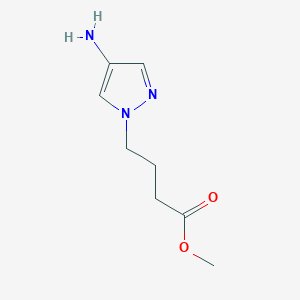
2-Amino-4-methoxybutanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-methoxybutanoic acid hydrochloride: is a chemical compound with the following properties:
IUPAC Name: O-methylhomoserine hydrochloride
Molecular Formula: C₅H₁₁NO₃·HCl
Molecular Weight: 169.61 g/mol
Physical Form: Powder
Purity: 95%
Métodos De Preparación
Synthetic Routes:: The synthetic route for this compound involves the following steps:
Methylation of Homoserine: Homoserine undergoes methylation to form O-methylhomoserine.
Hydrochlorination: O-methylhomoserine reacts with hydrochloric acid (HCl) to yield 2-Amino-4-methoxybutanoic acid hydrochloride.
Industrial Production:: While specific industrial production methods may vary, the synthesis typically occurs in a controlled laboratory setting. The compound is then purified for commercial use.
Análisis De Reacciones Químicas
Reactions::
Hydrolysis: The compound can undergo hydrolysis, breaking the amide bond.
Substitution: It can participate in nucleophilic substitution reactions.
Acid-Base Reactions: Reacts with bases to form salts (e.g., hydrochloride salt).
Methylation: Methanol (CH₃OH) and a methylating agent (e.g., diazomethane).
Hydrochlorination: Hydrochloric acid (HCl) in a solvent (e.g., water or methanol).
Major Products:: The major product is 2-Amino-4-methoxybutanoic acid hydrochloride itself.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its role in biochemical pathways.
Medicine: Studied for potential therapeutic effects.
Industry: Employed in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The exact mechanism of action is context-dependent. it likely involves interactions with specific molecular targets or pathways within cells.
Comparación Con Compuestos Similares
While 2-Amino-4-methoxybutanoic acid hydrochloride is unique in its structure, similar compounds include:
4-amino-2-methoxybutanoic acid hydrochloride: (CAS: 1909319-23-8)
2-amino-4-(ethoxy(methyl)phosphoryl)butanoic acid hydrochloride: (CAS: 121795-04-8)
Remember that this compound’s applications and properties continue to be explored by researchers worldwide
Propiedades
Fórmula molecular |
C5H12ClNO3 |
|---|---|
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
2-amino-4-methoxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H |
Clave InChI |
ZFXOVEPJFBGFGF-UHFFFAOYSA-N |
SMILES canónico |
COCCC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


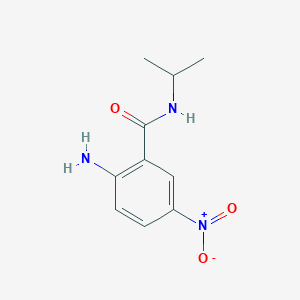



![Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13543859.png)
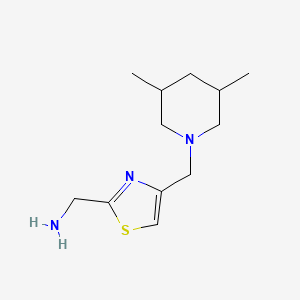


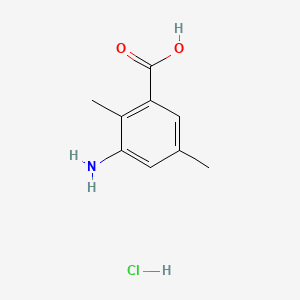
![4A-methyloctahydrofuro[3,4-b]pyridine](/img/structure/B13543889.png)
